molecular formula C12H27ClSi B1271424 Chloro(decyl)dimethylsilane CAS No. 38051-57-9

Chloro(decyl)dimethylsilane

Cat. No. B1271424
CAS RN: 38051-57-9
M. Wt: 234.88 g/mol
InChI Key: ZLZGHBNDPINFKG-UHFFFAOYSA-N
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Description

Chloro(decyl)dimethylsilane is a silicon-based compound that is part of a broader class of organosilicon compounds. These compounds are characterized by the presence of carbon-silicon (C-Si) bonds and have diverse applications in organic synthesis, materials science, and pharmaceuticals. The specific compound of interest, chloro(decyl)dimethylsilane, is not directly mentioned in the provided papers, but the papers discuss related chloro(dimethyl)silane compounds and their reactions, which can provide insights into the behavior and characteristics of chloro(decyl)dimethylsilane.

Synthesis Analysis

The synthesis of chloro(dimethyl)silane derivatives is a process that involves various reaction pathways. For instance, the reaction of dimethyl(chloromethyl)chlorosilane with phenylhydrazone derivatives can proceed through trans-silylation followed by the formation of a chloro-substituted product, as seen in the reaction with 1-phenyl-2-acetylhydrazine . Similarly, the synthesis of chloro(dimethyl)silane compounds can involve aminomercuration-demercuration reactions, as demonstrated by the formation of azasilacycloalkanes from dimethyl(chloroalkyl)alkenylsilanes .

Molecular Structure Analysis

The molecular structure of chloro(dimethyl)silane derivatives has been studied using X-ray crystallography. These studies reveal that the silicon atom in these compounds can adopt a trigonal-bipyramidal coordination geometry with axial positions occupied by oxygen and chlorine atoms. This arrangement results in a hypervalent interaction between the silicon, chlorine, and oxygen atoms, forming a chelate six-membered silacarbofunctional cycle . The displacement of the silicon atom from the equatorial plane towards the oxygen atom confirms the presence of a coordinate bond between silicon and chloride ion .

Chemical Reactions Analysis

Chloro(dimethyl)silane derivatives participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions, as seen in the formation of dimethyl(phenylaminoalkyl)alkenylsilanes . Additionally, these compounds can react with 2-lithio-1-methylimidazole or 1-lithio-indazole to form zwitterionic heterocycles, which can be described as borane adducts of a carbene . These reactions highlight the reactivity of the chloro(dimethyl)silane moiety and its potential to form complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro(dimethyl)silane derivatives are influenced by their molecular structure and the nature of their substituents. The presence of the chloro group and the silicon atom's coordination environment can affect properties such as solubility, boiling point, and reactivity. The X-ray structural studies provide detailed information about bond lengths and angles, which are crucial for understanding the properties of these compounds . Additionally, the study of complexes formed with chloranilic acid reveals insights into hydrogen bonding and phase transitions, which can be relevant for understanding the behavior of chloro(dimethyl)silane derivatives in different states .

Scientific Research Applications

Molecular Structure and Coordination

Chloro(decyl)dimethylsilane, along with its derivatives, has been extensively studied for its unique molecular structure, particularly in the context of pentacoordinated silicon. Studies reveal that such compounds often exhibit a trigonal-bipyramidal coordination with interesting axial positions of atoms like oxygen and chlorine. This unique structure is evident in compounds like chloro[1-{1,1-dimethyl-2-(4′methoxybenzoyl)hydrazonium} methyl]dimethylsilane and its analogs (Macharashvili et al., 1988).

Surface Modification and Silylating Agents

One of the significant applications of chloro(decyl)dimethylsilane derivatives is in surface modification. These compounds are used as efficient silylating agents for chemical modifications, particularly on hydroxylated silicon dioxide preparations. For instance, N-silyldimethylamines, derived from similar compounds, have been shown to effectively modify surfaces, providing enhanced hydrolytic stability due to the formation of a protective layer (Schneider et al., 1990).

Synthesis of Heterocycles and Chemical Transformations

Chloro(decyl)dimethylsilane derivatives are instrumental in synthesizing novel heterocyclic compounds. These compounds participate in reactions forming zwitterionic structures and novel silacyclanes, which are crucial in advancing heterocyclic chemistry. Their reactivity and the ability to form novel compounds have been demonstrated in various studies, such as the synthesis of new zwitterionic heterocycles derived from 1-chloro(dimethyl)silyl-1-borylalkenes (Wrackmeyer et al., 2000).

Applications in Capillary Chromatography

In the field of analytical chemistry, chloro(decyl)dimethylsilane and its derivatives find application as silanizing agents in micellar electrokinetic capillary chromatography. Their ability to form stable coatings on the surface of fused-silica capillaries enhances the efficiency and reproducibility of chromatographic separations, as demonstrated in specific studies involving the analysis of amino acids (Luo et al., 2008).

Safety And Hazards

Chloro(decyl)dimethylsilane is classified as a dangerous substance. It causes severe skin burns and eye damage . It may be corrosive to metals . It is advised to handle this chemical with appropriate protective equipment and to avoid inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

chloro-decyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27ClSi/c1-4-5-6-7-8-9-10-11-12-14(2,3)13/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZGHBNDPINFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885702
Record name Silane, chlorodecyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro(decyl)dimethylsilane

CAS RN

38051-57-9
Record name Chlorodecyldimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38051-57-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, chlorodecyldimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, chlorodecyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodecyldimethylsilane
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.857
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Synthesis routes and methods

Procedure details

To the same reactor as used in Example 1 were added 54.1 g (0.25 mole) of decyldimethylsilanol, 215 g of 1,2-dichloroethane and 1.83 g (0.025 mole) of N,N-dimethylformamide, and 27.2 g (0.275 mole) of phosgene was introduced into the resulting mixture at a temperature of from 40° to 45° C. over 2 hours with stirring. After completion of the introduction, the same procedure as in Example 7 was carried out to obtain 51.7 g of decyldimethylchlorosilane.
Name
decyldimethylsilanol
Quantity
54.1 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
215 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
H Taneda, K Fujino, D Kawaguchi, K Tanaka - indico.cern.ch
The orientational relaxation of poly (styrene-r-butadiene)(SBR) chains at solid interfaces were examined by sum-frequency generation spectroscopy (SFG) with the molecular-level …
Number of citations: 0 indico.cern.ch
JH Hong, M Totani, D Kawaguchi, NL Yamada… - Polymer Journal, 2021 - nature.com
Surface modification of versatile polymeric materials without changing their bulk properties is one of the essential techniques for regulating their physical and chemical characteristics, …
Number of citations: 7 www.nature.com
JH Hong, M Totani, T Yamamoto, PM Dietrich… - Polymer Journal, 2021 - nature.com
A better understanding of the aggregation states of polymers in contact with water is a pivotal issue for the development of highly functional polymer devices that work under water. As a …
Number of citations: 3 www.nature.com
HT Kwak, AM Harbi, Y Song, A Kleinhammes, Y Wu - jgmaas.com
The wettability of reservoir rocks is one of the most important factors in evaluating hydrocarbon reserves and producibility. Reservoir rocks contain considerable amounts of pore spaces …
Number of citations: 2 www.jgmaas.com
N Itagaki, Y Oda, T Hirata, HK Nguyen, D Kawaguchi… - Langmuir, 2017 - ACS Publications
Poly(vinyl ether), with short oxyethylene side chains which possess a simple and relatively polar structure, should be a unique candidate for a bioinert material thanks to its solubility in …
Number of citations: 21 pubs.acs.org
JH Hong, M Totani, D Kawaguchi… - ACS Applied Bio …, 2020 - ACS Publications
We designed an amphiphilic block copolymer, poly(methyl methacrylate)-block-poly[oligo(2-ethyl-2-oxazoline) methacrylate] (PMMA-b-P[O(Ox)MA]), suitable for bioinert coating. Angular…
Number of citations: 5 pubs.acs.org
J Escorihuela, SP Pujari, H Zuilhof - Langmuir, 2017 - ACS Publications
Inspired by the homogeneous catalyst tris(pentafluorophenyl) borane [B(C 6 F 5 ) 3 ], which acts as a promotor of Si–H bond activation, we developed and studied a method of modifying …
Number of citations: 27 pubs.acs.org
J Escorihuela Fuentes, SP Pujari… - … , 2017, vol. 33, num. 9, p …, 2017 - roderic.uv.es
Inspired by the homogeneous catalyst tris(pentafluorophenyl) borane [B(C6F5)3], which acts as a promotor of Si-H bond activation, we developed and studied a method of modifying …
Number of citations: 0 roderic.uv.es
J Escorihuela Fuentes, H Zuilhof - … Society, 2017, vol. 139, num. 16, p …, 2017 - roderic.uv.es
… Chloro-decyl-dimethylsilane, acetone, diethyl ether, CH2Cl2 and triethylamine (Et3N) were purchased from Sigma-Aldrich. For surface modification, CH2Cl2 was dried in a PureSolv …
Number of citations: 0 roderic.uv.es
J Escorihuela, H Zuilhof - Journal of the American Chemical …, 2017 - ACS Publications
… Chloro-decyl-dimethylsilane, acetone, diethyl ether, CH 2 Cl 2 and triethylamine (Et 3 N) were purchased from Sigma-Aldrich. For surface modification, CH 2 Cl 2 was dried in a …
Number of citations: 36 pubs.acs.org

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